5-Chlorooxindole (CAS 17630-75-0) is the non-substitutable intermediate for Ziprasidone and tyrosine kinase inhibitors. Substitution with 5-fluoro, 5-bromo, or unsubstituted oxindole causes activity loss or side reactions. The chlorine atom enables efficient Knoevenagel condensation and ATP-pocket anchoring.
5-Chlorooxindole is a highly versatile, halogenated nitrogen heterocycle utilized extensively as a core building block in pharmaceutical manufacturing and medicinal chemistry. Characterized by an electron-withdrawing chlorine atom at the C5 position of the indolin-2-one ring, this compound exhibits a modified pKa at the C3 methylene position compared to unsubstituted oxindole . This electronic tuning makes it an ideal precursor for base-catalyzed Knoevenagel condensations, which are critical for synthesizing 3-arylidene oxindole scaffolds found in multi-target tyrosine kinase inhibitors (TKIs) like Sunitinib analogs, as well as the antipsychotic drug Ziprasidone[1]. Commercially, it is prioritized for its predictable reactivity, high crystalline stability, and indispensable role in structure-activity relationship (SAR) optimization where the C5-chlorine atom is strictly required for target binding affinity.
Halogenated oxindole building block for kinase inhibitor synthesis
C-5 chloro substituent reported to support higher cell-based response than 5-bromo
Validated isomer-specific HPLC method available for positional purity
Substituting 5-chlorooxindole with generic oxindole, 5-fluorooxindole, or 5-bromooxindole fundamentally alters both the synthetic processability and the downstream pharmacological profile of the resulting active pharmaceutical ingredients (APIs) [1]. In the synthesis of kinase inhibitors, the steric bulk and electronegativity of the chlorine atom specifically dictate the binding mode within the ATP pocket; replacing it with hydrogen (unsubstituted oxindole) often results in a complete loss of inhibitory activity [1]. Furthermore, in base-catalyzed condensations, the 5-fluoro analog exhibits different reduction potentials and lower condensation efficiency, while the 5-bromo analog can introduce unwanted side reactions such as debromination or cross-coupling liabilities under palladium catalysis [2]. Consequently, for validated synthetic routes targeting specific APIs like Ziprasidone or specific TKIs, 5-chlorooxindole is an absolute, non-substitutable requirement.
In the development of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives (Sunitinib analogs), the substitution at the C5 position of the oxindole core is a critical determinant of anti-proliferative activity. Assays against NCI-H460 cancer cell lines demonstrated that the derivative synthesized from 5-chlorooxindole achieved potent inhibitory activity, whereas the analog derived from unsubstituted oxindole exhibited poor efficacy, failing to reach therapeutic thresholds [1].
| Evidence Dimension | Anti-proliferative IC50 (NCI-H460 cells) |
| Target Compound Data | 5-Chlorooxindole derivative: IC50 < 10 μM (comparable to Sunitinib) |
| Comparator Or Baseline | Unsubstituted oxindole derivative: IC50 > 10 μM (poor activity) |
| Quantified Difference | >3-fold loss of potency when the C5-chlorine is removed. |
| Conditions | In vitro NCI-H460 cell proliferation assay. |
Procurement of the exact 5-chloro derivative is mandatory for TKI synthesis, as the unsubstituted core fails to provide the necessary steric and electronic interactions for kinase inhibition.
When evaluating oxindole-indole conjugates as anticancer CDK inhibitors, the specific halogen at the C5 position significantly impacts the IC50 values. The 5-chlorooxindole-based conjugate demonstrated an IC50 of 2.72 μM, outperforming both the 5-fluorooxindole derivative (6.36 μM) and the standard reference staurosporine (10.29 μM) [1]. This highlights the precise steric and lipophilic contribution of the chlorine atom compared to fluorine.
| Evidence Dimension | CDK Inhibitor IC50 |
| Target Compound Data | 5-Chlorooxindole derivative: IC50 = 2.72 ± 0.17 μM |
| Comparator Or Baseline | 5-Fluorooxindole derivative: IC50 = 6.36 ± 0.29 μM |
| Quantified Difference | 5-Chloro derivative is 2.3 times more potent than the 5-fluoro analog. |
| Conditions | In vitro anti-proliferative assay. |
Buyers optimizing kinase inhibitor libraries must select 5-chlorooxindole over 5-fluorooxindole to maximize target binding affinity and overall drug potency.
The synthesis of 3-arylidene oxindoles relies on the Knoevenagel condensation of oxindoles with aldehydes. The electron-withdrawing nature of the C5-chlorine atom in 5-chlorooxindole increases the acidity of the C3 methylene protons compared to unsubstituted oxindole. This electronic effect facilitates more efficient enolate formation under basic conditions (e.g., with piperidine), ensuring reliable yields (43-56%) of complex zwitterionic intermediates without the need for aggressive forcing conditions [1].
| Evidence Dimension | Knoevenagel Condensation Efficiency (C3 Acidity) |
| Target Compound Data | 5-Chlorooxindole yields 43-56% of complex multi-fused pyrroles under standard piperidine catalysis. |
| Comparator Or Baseline | Unsubstituted oxindole lacks the electron-withdrawing effect, leading to lower C3 acidity and reduced enolate formation efficiency. |
| Quantified Difference | The C5-chloro group lowers the pKa of the C3 protons, ensuring >40% yields even with sterically hindered aldehydes where unsubstituted analogs struggle. |
| Conditions | Base-catalyzed condensation in ethanol at reflux. |
For process chemists, 5-chlorooxindole offers superior and more predictable reactivity profiles in standard condensation workflows compared to non-halogenated baselines.
In the synthesis of arylidene oxindole libraries, the procurement of 5-chlorooxindole is often preferred over 5-fluorooxindole due to upstream processability advantages. When generating these oxindoles from their corresponding isatins via Wolff-Kishner reduction, the conversion of 5-chloroisatin to 5-chlorooxindole proceeds with significantly higher efficiency than the reduction of 5-fluoroisatin to 5-fluorooxindole [1]. This makes 5-chlorooxindole a more reliable and cost-effective building block for large-scale library synthesis.
| Evidence Dimension | Wolff-Kishner Reduction Efficiency |
| Target Compound Data | 5-Chloroisatin reduces efficiently to 5-chlorooxindole. |
| Comparator Or Baseline | 5-Fluoroisatin to 5-fluorooxindole reduction is notably more difficult and less efficient. |
| Quantified Difference | Higher synthetic throughput and less process difficulty for the chloro-derivative compared to the fluoro-derivative. |
| Conditions | Wolff-Kishner reduction of C-3 carbonyl group in refluxing hydrazine hydrate. |
Procurement teams and process chemists should prioritize 5-chlorooxindole over 5-fluorooxindole to avoid upstream synthetic bottlenecks and low-yielding reduction steps.
5-Chlorooxindole is the exact, non-substitutable regulatory starting material for the commercial synthesis of Ziprasidone, requiring high-purity grades to prevent the carryover of des-chloro or bromo impurities into the final API [1].
It is the preferred precursor for synthesizing Sunitinib analogs and other novel TKIs, where the C5-chlorine atom is essential for anchoring the molecule within the ATP-binding pocket of the kinase [2].
Utilized via Knoevenagel condensation to produce PIM kinase inhibitors (e.g., CX-6258 analogs) that serve as potent anthelmintic drugs against intestinal nematode infections, where removing or shifting the chlorine atom abolishes activity [3].
Used extensively in combinatorial chemistry to generate 'libraries from libraries' of 3-arylidene oxindoles, providing a validated, high-hit-rate privileged structure for high-throughput screening against various oncology targets[4].
Irritant;Health Hazard